molecular formula C23H28N2O2 B2598597 ((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone CAS No. 1421480-76-3

((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2598597
CAS No.: 1421480-76-3
M. Wt: 364.489
InChI Key: CJOAWQVNOIFJQE-UHFFFAOYSA-N
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Description

The compound ((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule. It is related to the compound (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, which has a molecular formula of C14H20N2 . The compound is also related to a compound used in the treatment of autoimmune diseases, specifically as a dual inhibitor of TYK2 and JAK1 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a bicyclic structure, a benzyl group, and an isopropoxyphenyl group .

Scientific Research Applications

Synthesis and Reactivity

  • Studies have explored the synthesis and reactivity of related compounds, providing insights into potential applications in pharmaceutical chemistry. For instance, reactions of similar diazabicycloheptenones with various reagents have been studied, demonstrating their versatility as intermediates in organic synthesis (Corbett & Stoodley, 1974).

Bicyclic Sigma Receptor Ligands

  • Certain bicyclic sigma receptor ligands derived from similar compounds have been synthesized. These ligands show high receptor affinity and have been investigated for their cell growth inhibition properties, especially in tumor cell lines, suggesting potential applications in cancer research (Geiger et al., 2007).

Chiral Synthesis Applications

  • The use of related diazabicyclooctanones in chiral synthesis has been explored. These compounds have been synthesized from amino acids like pyroglutamic acid and proline, showcasing their potential role in the development of chiral pharmaceuticals (Jain et al., 1992).

Photorearrangement Studies

  • Research has also focused on the photorearrangement of similar bicyclic compounds. These studies provide valuable insights into the photochemical properties of these compounds, which could be relevant in the development of light-sensitive materials or reactions (Mori et al., 1988).

Antibacterial Activity

  • Some bicyclic compounds with structural similarities have been evaluated for their antibacterial properties. This suggests potential applications in developing new antibacterial agents or studying bacterial resistance mechanisms (McGuirk et al., 1992).

Properties

IUPAC Name

(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-17(2)27-22-12-8-19(9-13-22)23(26)25-20-10-11-21(25)16-24(15-20)14-18-6-4-3-5-7-18/h3-9,12-13,17,20-21H,10-11,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOAWQVNOIFJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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